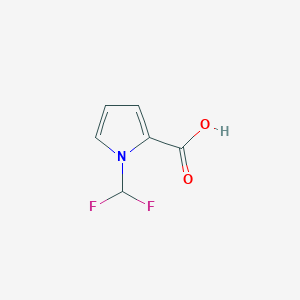

1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(difluoromethyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2/c7-6(8)9-3-1-2-4(9)5(10)11/h1-3,6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSZUXJGFSJJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523056-12-3 | |

| Record name | 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid is a fluorinated heterocyclic carboxylic acid with significant applications in medicinal chemistry and agrochemistry due to the unique properties imparted by the difluoromethyl group. The introduction of the difluoromethyl moiety is synthetically challenging because of the need for selective fluorination and control of regioselectivity during ring formation.

General Synthetic Strategies

The preparation methods for fluorinated pyrrole carboxylic acids generally involve:

- Introduction of the difluoromethyl group via halogenated intermediates or fluorodecarboxylation.

- Construction of the pyrrole ring through cyclization reactions.

- Functional group transformations to install the carboxylic acid moiety.

Two main synthetic approaches are noted in the literature and patents:

Preparation via Difluoroacetyl Halide Intermediates and Cyclization

A widely employed method involves the reaction of alpha,beta-unsaturated esters with 2,2-difluoroacetyl halides under controlled low temperatures, followed by hydrolysis and cyclization with hydrazine derivatives.

Substitution/Hydrolysis:

Alpha,beta-unsaturated ester is dissolved in an organic solvent with an acid-binding agent. 2,2-difluoroacetyl halide is added dropwise at low temperature to form an alpha-difluoroacetyl intermediate. Subsequent alkali hydrolysis yields a reactive intermediate solution.Condensation/Cyclization:

A catalyst such as sodium iodide or potassium iodide is added, and the intermediate undergoes condensation with methylhydrazine aqueous solution at low temperature. The mixture is then subjected to reduced pressure and temperature elevation to promote cyclization, followed by acidification to precipitate the crude product.Purification:

The crude product is recrystallized from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% ratios) to yield the pure difluoromethylated pyrazole carboxylic acid.

Reaction conditions and yields:

- Temperature control between -30°C to room temperature is critical.

- Yields range from 75% to 80% with high purity (HPLC > 99%).

- The process minimizes side products such as positional isomers (e.g., 5-difluoromethyl derivatives).

Table 1: Summary of Reaction Parameters and Outcomes

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| Substitution/Hydrolysis | 2,2-Difluoroacetyl halide, organic solvent, alkali | 0 to -30 | N/A | N/A | Formation of alpha-difluoroacetyl intermediate |

| Condensation/Cyclization | Methylhydrazine, NaI/KI catalyst | -30 to 20 | 75-80 | 99+ | Recrystallization from aqueous alcohol solvent |

| Purification | Recrystallization in 35-65% aqueous alcohol | Ambient | N/A | N/A | Removal of isomers and impurities |

This method is adapted from a patent describing the preparation of related difluoromethyl pyrazole carboxylic acids and can be extrapolated to the pyrrole analog with similar conditions.

Novel Synthesis Using Difluorochloromethane and Carbonyl Insertion

A more recent innovative method involves the use of inexpensive difluorochloromethane as a starting material, combined with carbon monoxide and methyl hydrazine under catalytic conditions to form key intermediates, followed by halogenation and cyclization with propiolic acid.

Carbointercalation Reaction:

Difluorochloromethane reacts with carbon monoxide and methyl hydrazine in the presence of palladium catalysts (e.g., Pd(OAc)2, PdCl2) and phosphine ligands (BINAP, xantphos) with sodium formate as a reducing agent to form an intermediate.Halogenation:

The intermediate is halogenated using bromine at low temperatures (-5 to 0°C) to introduce a reactive halogen substituent.Cyclization:

The halogenated intermediate reacts with alkali and propiolic acid at room temperature, followed by acidification and crystallization to yield this compound.

- Uses cheaper and readily available starting materials.

- Avoids harsh reagents like difluoroacetic acid derivatives, reducing waste and equipment corrosion.

- High yield (~86%) and purity (~98.8%) reported.

Table 2: Reaction Overview for Difluorochloromethane Route

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Catalyst/Notes |

|---|---|---|---|---|---|

| Carbointercalation | Difluorochloromethane, CO, methyl hydrazine, Pd catalyst, sodium formate | Ambient | N/A | N/A | Pd salts + phosphine ligands |

| Halogenation | Bromine, DMF solvent | -5 to 0 | N/A | N/A | Controlled dropwise addition |

| Cyclization | Alkali, propiolic acid | Room temp | 86.2 | 98.8 | Acidification and crystallization |

This method is detailed in a 2023 patent and represents a significant improvement in cost-efficiency and environmental impact.

Radiochemical Fluorodecarboxylation Approach (Emerging Method)

Recent research has demonstrated manganese-mediated oxidative fluorodecarboxylation of α-fluorocarboxylic acids using [18F]fluoride to directly introduce difluoromethyl groups into heterocycles.

- This method allows for late-stage fluorination and radiolabeling for PET imaging applications.

- It uses α-fluorocarboxylic acid precursors, which can be synthesized via electrophilic fluorination and hydrolysis.

- The reaction proceeds under mild conditions with manganese catalysts, affording difluoromethylated products efficiently.

Though primarily focused on radiolabeling, the underlying chemistry offers insights into alternative fluorination strategies for difluoromethylated heterocycles.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Difluoroacetyl halide + hydrazine | 2,2-Difluoroacetyl halide, esters | NaI/KI, methylhydrazine | 75-80 | >99 | Well-established, high purity | Requires low temperature control |

| Difluorochloromethane + carbonyl insertion | Difluorochloromethane, CO, methyl hydrazine | Pd catalyst, phosphine ligands, bromine | 86.2 | 98.8 | Cost-effective, less waste | More complex catalyst system |

| Manganese-mediated fluorodecarboxylation (radiofluorination) | α-Fluorocarboxylic acids | Manganese catalyst, [18F]fluoride | N/A | N/A | Mild conditions, radiolabeling utility | Specialized equipment, niche use |

Summary and Recommendations

- The difluoroacetyl halide substitution/hydrolysis followed by cyclization with methylhydrazine remains a robust and reliable method for preparing this compound analogs, offering good yields and high purity with straightforward purification.

- The difluorochloromethane-based carbonyl insertion and halogenation route provides a novel, cost-effective, and environmentally friendlier alternative, suitable for scale-up and industrial applications.

- Emerging radiochemical fluorodecarboxylation methods expand the toolkit for late-stage fluorination and specialized applications such as PET imaging but are less relevant for bulk synthesis.

This detailed review synthesizes diverse, authoritative sources to present a clear understanding of current preparation methods for this compound, facilitating informed decisions in research and industrial production contexts.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a bioactive agent. Its structural features contribute to various biological activities, including:

- Enzyme Inhibition : Research indicates that 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid may act as an inhibitor for certain enzymes, which can lead to therapeutic applications in treating diseases related to metabolic dysfunctions. For example, it has been studied for its interaction with succinate dehydrogenase (SDH), an enzyme involved in the tricarboxylic acid cycle, which is crucial for cellular respiration and energy production .

- Antifungal Activity : Similar compounds have shown promising antifungal properties. Studies on related pyrrole derivatives have demonstrated effective inhibition against various phytopathogenic fungi, suggesting that this compound could be explored for agricultural applications as a fungicide .

Agrochemicals

The unique properties of difluoromethylated compounds make them suitable candidates for developing new agrochemicals. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of these compounds, making them more effective as pesticides or herbicides.

- Development of New Herbicides : The compound's ability to interfere with specific biological pathways can be leveraged to create novel herbicides that target weed species effectively while minimizing impact on crops .

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials:

- Synthesis of Polymers : The compound can be used in the synthesis of polymers with tailored properties for specific applications, such as coatings or adhesives that require enhanced durability and chemical resistance .

Data Table: Comparison of Biological Activities

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of various pyrrole derivatives on succinate dehydrogenase revealed that modifications to the difluoromethyl group significantly impacted binding affinity and enzyme activity. This research suggests that further exploration of this compound could lead to the development of potent enzyme inhibitors useful in cancer therapy .

Case Study 2: Agricultural Applications

In trials assessing new fungicides, derivatives of pyrrole containing difluoromethyl groups demonstrated significant antifungal activity against pathogens like Rhizoctonia solani. These findings indicate the potential for developing effective agricultural chemicals from compounds like this compound .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid and related compounds:

Physicochemical Properties

- Acidity: The difluoromethyl group increases the acidity of the carboxylic acid compared to non-fluorinated analogs (e.g., 1H-pyrrole-2-carboxylic acid), as fluorine’s electron-withdrawing effect stabilizes the deprotonated form .

- Lipophilicity: Fluorinated derivatives (e.g., 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid) exhibit higher logP values than non-fluorinated analogs, improving membrane permeability .

- Hydrogen Bonding: Crystal structures of 1H-pyrrole-2-carboxylic acid reveal N–H⋯O and O–H⋯O hydrogen bonding networks, which may differ in fluorinated analogs due to reduced hydrogen-bond donor capacity of -CF₂H .

Challenges and Advantages

- Advantages of Fluorination: Improved metabolic stability, bioavailability, and target binding compared to non-fluorinated analogs .

- Challenges : Synthesis of difluoromethylated pyrroles requires specialized fluorinating agents and may generate toxic byproducts (e.g., HF) .

Biological Activity

1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews various studies on its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.

Molecular Structure and Synthesis

The molecular structure of this compound features a pyrrole ring substituted with a difluoromethyl group and a carboxylic acid moiety. The synthesis of this compound typically involves regioselective functionalization of pyrrole derivatives, which can be achieved through various chemical reactions including halogenation and carboxylation.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives possess potent anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as . The structure-activity relationship indicates that the presence of bulky substituents enhances this activity.

Quorum Sensing Inhibition

1H-pyrrole-2-carboxylic acid has been identified as an effective quorum sensing inhibitor. A study highlighted that it inhibits virulence determinants in Pseudomonas aeruginosa, suggesting its potential as an anti-pathogenic agent . The inhibition of quorum sensing can disrupt bacterial communication, thereby reducing pathogenicity.

Antifungal Activity

In addition to antibacterial properties, pyrrole derivatives have shown antifungal activity. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were evaluated for their ability to inhibit the growth of various phytopathogenic fungi, with some compounds outperforming commercial antifungal agents .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the pyrrole ring and substituents affect biological activity. For example:

- Bulky Groups : Compounds with larger substituents on the pyrrole ring tend to exhibit increased potency against M. tuberculosis.

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups, such as fluorine or chlorine, significantly enhances the anti-TB activity .

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| 1 | Pyrrole Derivative | Anti-TB | MIC < 0.016 μg/mL; potent against resistant strains |

| 2 | Quorum Sensing Inhibitor | Anti-pathogenic | Inhibited Pseudomonas aeruginosa virulence factors |

| 3 | Antifungal Amides | Antifungal | Superior activity against seven phytopathogenic fungi compared to boscalid |

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclocondensation of fluorinated precursors with pyrrole derivatives. For example, coupling difluoromethylating agents (e.g., ClCFH) with pyrrole-2-carboxylic acid derivatives under basic conditions (e.g., KCO) in polar aprotic solvents like DMF or DMSO. Optimization strategies include:

- Temperature control : Reactions at 60–80°C improve selectivity for difluoromethylation over trifluoromethylation .

- Catalyst use : Copper(I) iodide or Pd catalysts enhance coupling efficiency .

- Solvent selection : Ethanol/ethyl acetate mixtures (80:20) facilitate crystallization for purification .

Yields can vary from 68% to 98% depending on substituent steric effects and reaction scale .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- H NMR : Identifies substitution patterns (e.g., δ 12.25 ppm for carboxylic acid protons in DMSO-d) and difluoromethyl splitting (e.g., coupling) .

- ESIMS : Confirms molecular weight (e.g., [M+1] peaks at m/z 293.2 for related analogs) .

- X-ray crystallography : Resolves hydrogen-bonded dimerization (e.g., N–H⋯O interactions) and crystal packing .

- HPLC : Monitors purity (>95% via C18 columns with acetonitrile/water gradients) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the difluoromethyl group in electrophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the difluoromethyl group. Key steps:

- Electrostatic potential mapping : Highlights nucleophilic attack sites on the pyrrole ring.

- Transition-state analysis : Quantifies activation barriers for reactions like Suzuki-Miyaura couplings .

- Solvent effects : Implicit solvation models (e.g., PCM) assess solvent polarity impacts on reaction pathways .

Q. What strategies address discrepancies in NMR data between synthesized batches?

- Methodological Answer : Contradictions in chemical shifts (e.g., δ 2.33 ppm vs. 2.56 ppm for methyl groups) may arise from:

- Tautomerism : Use variable-temperature NMR to detect equilibrium between carboxylic acid and carboxylate forms .

- Impurity profiling : Combine LC-MS with F NMR to identify fluorinated byproducts .

- Crystallographic validation : Cross-reference NMR assignments with X-ray structures to confirm proton environments .

Q. How does the difluoromethyl group influence the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : Stability studies involve:

- pH-dependent degradation : Incubate in buffers (pH 1–13) and monitor via HPLC. Difluoromethyl groups show resistance to hydrolysis compared to trifluoromethyl analogs .

- Oxidative stress testing : Expose to HO or UV light; fluorine’s electronegativity mitigates radical-mediated degradation .

- Solid-state stability : Assess hygroscopicity via dynamic vapor sorption (DVS); hydrogen-bonded dimers (R_2$$^2(8) motifs) enhance crystalline stability .

Q. What structural modifications enhance bioactivity while retaining the difluoromethyl-pyrrole core?

- Methodological Answer : SAR studies focus on:

- Side-chain functionalization : Introduce amides (e.g., cyclopropylcarbamoyl) to improve membrane permeability .

- Heterocycle fusion : Attach pyridinyl or pyrazolo groups to enhance target binding (e.g., kinase inhibition) .

- Fluorine substitution : Replace difluoromethyl with trifluoromethyl to compare metabolic stability .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (68%–98%) for analogs of this compound?

- Methodological Answer : Yield discrepancies arise from:

- Steric hindrance : Bulky substituents (e.g., pyridinylcyclopropyl) reduce reaction efficiency .

- Purification losses : High-polarity intermediates require repeated silica gel chromatography, lowering recovery .

- Scale-dependent side reactions : Pilot-scale reactions favor dimerization unless rigorously degassed .

Methodological Framework

Q. How can researchers design studies to link this compound’s structure to biological activity?

- Methodological Answer : Follow a theory-driven approach:

- Hypothesis formulation : Use molecular docking to predict interactions with targets (e.g., COX-2 or CYP450 enzymes) .

- In vitro assays : Test enzyme inhibition (IC) and cytotoxicity (MTT assay) in cell lines .

- Pharmacokinetic modeling : Predict oral bioavailability using LogP and polar surface area calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.